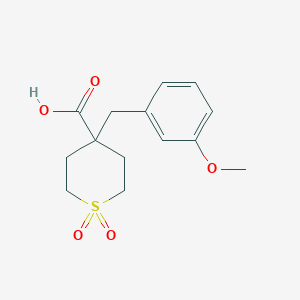
4-(3-Methoxybenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxybenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has a unique structure and properties that make it a valuable tool in understanding various biological processes.
Applications De Recherche Scientifique
Ester Formation and Protection : A study by Shah et al. (2014) demonstrates the conversion of carboxylic acids to 4-methoxybenzyl (PMB) esters, which highlights the utility of methoxybenzyl compounds in esterification, particularly for complex or sensitive substrates. This process is significant in the formation of PMB esters with high yields and no racemization or isomerization observed (Shah et al., 2014).
Photocatalytic Oxidation : Palmisano et al. (2007) investigated the photocatalytic oxidation of 4-methoxybenzyl alcohol, using home-prepared titanium dioxide catalysts, to produce p-anisaldehyde. This study is relevant for understanding the photocatalytic activities of methoxybenzyl compounds in transforming alcohol to aldehyde (Palmisano et al., 2007).
Protecting Groups in Organic Synthesis : In the context of protecting groups, a study by Wang et al. (2000) discusses the use of p-methoxybenzyl esters for protecting carboxylic acids under mild conditions. This technique allows selective protection in the presence of sensitive functional groups (Wang et al., 2000).
Oxidative Debenzylation : Yoo et al. (1990) explored the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, demonstrating the utility of methoxybenzyl alcohols as protecting groups for carboxylic acids. Their approach offers compatibility with various functional groups sensitive to reductive debenzylation (Yoo et al., 1990).
Oxidative Decarboxylation : Baciocchi and Bietti (2002) studied the oxidation of 4-methoxyphenylacetic acid, leading to the formation of a 4-methoxybenzyl radical. This research provides insight into the electron transfer and decarboxylation processes involving methoxybenzyl compounds (Baciocchi & Bietti, 2002).
Propriétés
IUPAC Name |
4-[(3-methoxyphenyl)methyl]-1,1-dioxothiane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5S/c1-19-12-4-2-3-11(9-12)10-14(13(15)16)5-7-20(17,18)8-6-14/h2-4,9H,5-8,10H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZSZLXFLMUGOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCS(=O)(=O)CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxybenzyl)tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

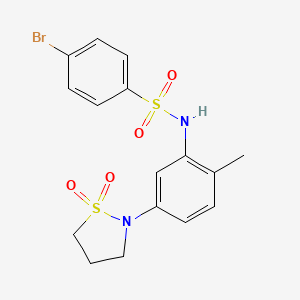
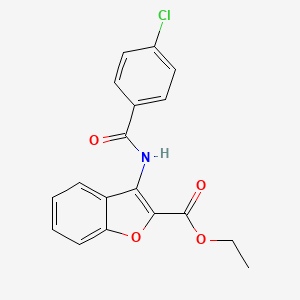
![1,4-Dioxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B2397848.png)

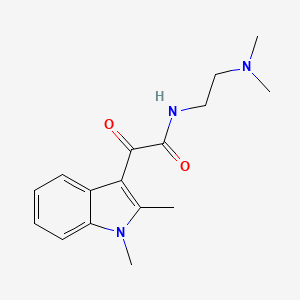
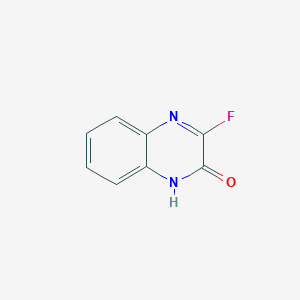
![N-(2-(dimethylamino)ethyl)-4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2397853.png)
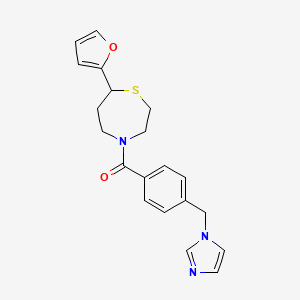
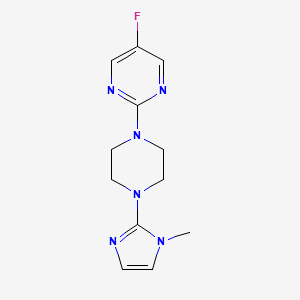
![N-(3,4-Dimethylphenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2397858.png)
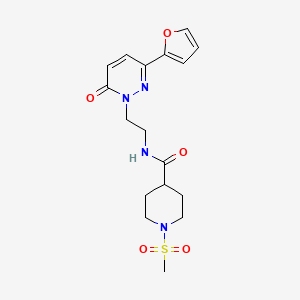
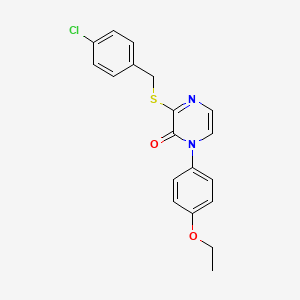
![3-ethyl-6-({4-[(2-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2397862.png)
